(R)-N-Deacetyl Colchicine
Overview
Description
®-N-Deacetyl Colchicine is a derivative of colchicine, an alkaloid extracted from the plant Colchicum autumnale. Colchicine and its derivatives are known for their potent anti-inflammatory and anti-mitotic properties. ®-N-Deacetyl Colchicine is particularly interesting due to its structural modifications, which result in unique biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of ®-N-Deacetyl Colchicine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin disruption leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Mode of Action
®-N-Deacetyl Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport . Colchicine interferes with several inflammatory pathways including adhesion and recruitment of neutrophils, superoxide production, inflammasome activation, the RhoA/Rho effector kinase (ROCK) pathway, and the tumor necrosis factor alpha (TNF-α) -induced nuclear factor κΒ (NF-κΒ) pathway attenuating the inflammatory response .
Biochemical Pathways
The primary mechanism of action of colchicine is tubulin disruption. This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .
Pharmacokinetics
Colchicine is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4 seem to play a pivotal role, governing its pharmacokinetics . The commonest side effects are gastrointestinal (nausea, vomiting, and particularly dose-related-diarrhea) occurring in 5-10% of patients .
Result of Action
The molecular and cellular effects of ®-N-Deacetyl Colchicine’s action include the inhibition of neutrophil activation and release of IL1, IL8, and superoxide . It also promotes maturation of dendritic cells to act as antigen presenting cells . Furthermore, it inhibits vascular endothelial growth factor (VEGF) and endothelial proliferation .
Biochemical Analysis
Biochemical Properties
It is known that enzymes play a crucial role in biochemical reactions . They create the conditions needed for biochemical reactions to happen fast
Cellular Effects
Colchicine-based compounds have been used in biological studies and have found application in clinical anti-cancer medications . They disrupt microtubule dynamics, but their main disadvantage is the lack of specificity towards cancerous cells, leading to severe side effects .
Molecular Mechanism
Colchicine-based compounds have been found to disrupt microtubule dynamics . They inhibit purified tubulin polymerisation in cell-free assays and disrupt microtubule organisation visualised by immunofluorescence imaging .
Temporal Effects in Laboratory Settings
It is known that the key prospective moments in both the laboratory setting and daily life are akin to small islands amidst a sea of irrelevant events or noise .
Metabolic Pathways
It is known that metabolic pathways have been assembled through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .
Transport and Distribution
It is known that the transport and transformation of nutrients are under the regulation of the spatial distribution of root-derived carbon and the associated microbial activities .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Deacetyl Colchicine typically involves the deacetylation of colchicine. This process can be achieved through various chemical reactions, including hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the selective removal of the acetyl group without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of ®-N-Deacetyl Colchicine involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: ®-N-Deacetyl Colchicine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-N-Deacetyl Colchicine can lead to the formation of various oxidized derivatives with different biological activities.
Scientific Research Applications
®-N-Deacetyl Colchicine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in cell biology research to study microtubule dynamics and cell division.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Demecolcine: A derivative with similar biological activities but different pharmacokinetic properties.
Thiocolchicine: A sulfur-containing analogue with enhanced anti-inflammatory effects.
Uniqueness: ®-N-Deacetyl Colchicine is unique due to its specific structural modifications, which result in distinct biological activities compared to other colchicine derivatives. Its selective action on microtubule polymerization and its potential therapeutic applications make it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693265 | |
Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-91-0 | |
Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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